Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group and a trifluoromethylated amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with benzyl chloroformate to form the benzyl pyrrolidine-1-carboxylate intermediate. This intermediate is then reacted with a trifluoromethylated amine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzyl pyrrolidine-1-carboxylate: Lacks the trifluoromethylated amino group, making it less lipophilic.
Trifluoromethylated amines: Similar in terms of the trifluoromethyl group but lack the pyrrolidine ring structure.
Uniqueness
Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17F3N2O2 |
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Molecular Weight |
302.29 g/mol |
IUPAC Name |
benzyl 2-[(trifluoromethylamino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)18-9-12-7-4-8-19(12)13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12,18H,4,7-10H2 |
InChI Key |
GVTNDYAVKWFUTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNC(F)(F)F |
Origin of Product |
United States |
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